

Technical Whitepaper: 2-Cyclopropyloxazole-4-carbonitrile (CAS 1159734-36-7)

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Compound of Interest

Compound Name: 2-Cyclopropyloxazole-4-carbonitrile

Cat. No.: B1423247

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Cyclopropyloxazole-4-carbonitrile** (CAS Number: 1159734-36-7), a key intermediate in the synthesis of potent and selective Tankyrase inhibitors. Tankyrase enzymes (TNKS1 and TNKS2) are validated targets in oncology, primarily due to their role in regulating the Wnt/ β -catenin signaling pathway, which is frequently dysregulated in various cancers. This guide details the available physicochemical properties, a putative synthesis protocol derived from related patent literature, and its crucial role in the development of therapeutic agents. The information presented is intended to support researchers and drug development professionals in their efforts to synthesize and utilize this compound in the discovery of novel cancer therapeutics.

Chemical and Physical Properties

2-Cyclopropyloxazole-4-carbonitrile is a heterocyclic compound featuring a cyclopropyl group attached to an oxazole ring, which is further substituted with a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry.

Table 1: Physicochemical and Experimental Properties

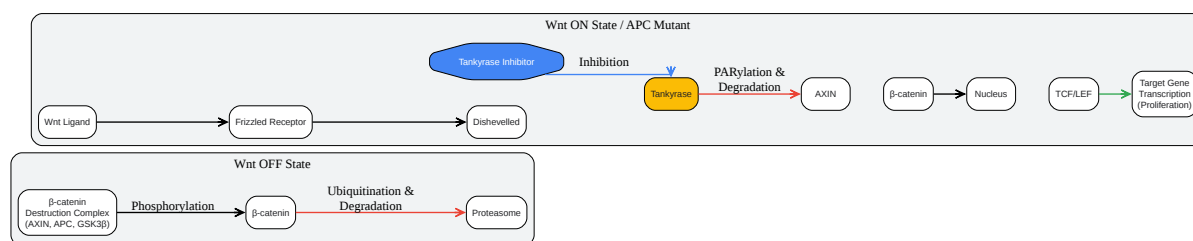
Property	Value	Source
CAS Number	1159734-36-7	N/A
Molecular Formula	C7H6N2O	N/A
Molecular Weight	134.14 g/mol	N/A
IUPAC Name	2-cyclopropyloxazole-4-carbonitrile	N/A
Synonyms	4-Cyano-2-cyclopropyl Oxazole	N/A
Density	1.26±0.1 g/cm ³ (Predicted)	[1]
Boiling Point	256.6±13.0 °C at 760 mmHg (Predicted)	[1]
Flash Point	109.0±19.8 °C (Predicted)	[1]
Solubility	Sparingly soluble in water (1.3 g/L at 25°C, Predicted)	[1]

Role in the Synthesis of Tankyrase Inhibitors and the Wnt Signaling Pathway

2-Cyclopropyloxazole-4-carbonitrile has been identified as a key intermediate in the synthesis of novel Tankyrase inhibitors. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a critical role in the Wnt/ β -catenin signaling pathway by targeting AXIN for degradation. In many cancers, particularly colorectal cancer, mutations in the Adenomatous Polyposis Coli (APC) gene lead to the constitutive activation of this pathway, promoting cell proliferation.

By inhibiting Tankyrase, the degradation of AXIN is prevented, leading to the stabilization of the β -catenin destruction complex. This, in turn, promotes the degradation of β -catenin, thereby inhibiting the transcription of Wnt target genes and suppressing tumor growth. The development of small molecule inhibitors of Tankyrase is therefore a promising therapeutic strategy for a range of cancers.

Below is a diagram illustrating the involvement of Tankyrase in the Wnt signaling pathway and the therapeutic intervention point for inhibitors.



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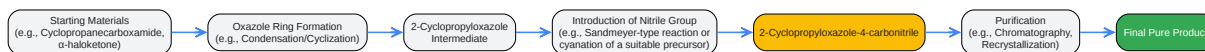
Caption: Wnt signaling pathway and the role of Tankyrase inhibitors.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Cyclopropyloxazole-4-carbonitrile** is not readily available in peer-reviewed journals, its preparation can be inferred from patent literature detailing the synthesis of related Tankyrase inhibitors. The following represents a putative, generalized workflow for its synthesis, which would require optimization by a skilled synthetic chemist.

3.1. Putative Synthesis Workflow

The synthesis likely involves a multi-step sequence starting from commercially available materials. A plausible route is the construction of the oxazole ring followed by the introduction of the nitrile group, or a convergent approach where a precursor already containing the nitrile is cyclized.



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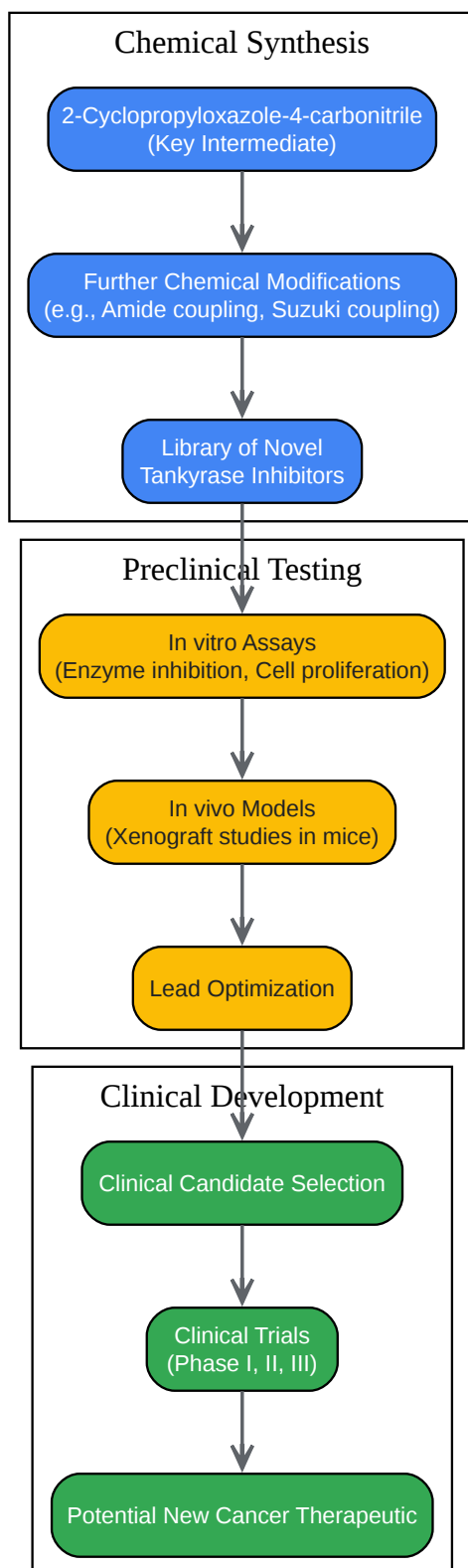
Caption: Putative synthesis workflow for **2-Cyclopropyloxazole-4-carbonitrile**.

3.2. General Experimental Considerations

- **Reaction Monitoring:** Progress of the reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Purification:** The final compound and intermediates would likely require purification by column chromatography on silica gel or by recrystallization.
- **Characterization:** The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C), mass spectrometry (MS), and possibly infrared (IR) spectroscopy.

Application in Drug Discovery: A Logical Relationship

The utility of **2-Cyclopropyloxazole-4-carbonitrile** in drug discovery, specifically in the development of Tankyrase inhibitors, follows a logical progression from a chemical starting material to a potential therapeutic agent.



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Caption: Logical progression from intermediate to therapeutic agent.

Conclusion

2-Cyclopropyloxazole-4-carbonitrile is a valuable and specialized chemical intermediate with a clear application in the synthesis of innovative Tankyrase inhibitors. Its structural features provide a scaffold for the development of potent and selective modulators of the Wnt/ β -catenin signaling pathway. This technical guide consolidates the available information on this compound to facilitate its synthesis and use in advancing cancer research and drug discovery. Further investigation into optimizing its synthesis and exploring its utility in creating diverse chemical libraries is warranted.

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References

- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
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